molecular formula C11H10ClN3O2 B12913500 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-74-0

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B12913500
CAS No.: 88137-74-0
M. Wt: 251.67 g/mol
InChI Key: PYZDREWBFKZOIA-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone is a synthetic organic compound that features a chloroacetophenone moiety linked to a 1,2,3-triazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.

    Introduction of the chloroacetophenone moiety: This step involves the reaction of the triazole intermediate with 2-chloroacetophenone under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of phenol or quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Biological Activities

The triazole ring is known for its pharmacological significance, particularly in the development of antifungal and anticancer agents. Research indicates that compounds containing triazole structures exhibit notable biological activities:

  • Antimicrobial Properties : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. The specific antimicrobial activity of 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is an area ripe for exploration, as it may provide insights into new therapeutic agents.
  • Anticancer Potential : The compound's structure suggests potential interactions with cancer cell pathways. Studies have demonstrated that triazole-containing compounds can inhibit tumor growth by targeting specific enzymes or receptors involved in cancer proliferation.

Synthetic Methodologies

The synthesis of 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves multi-step organic reactions. Common synthetic routes include:

  • Reactions with 4-Methoxyphenyl Derivatives : The compound can be synthesized through the reaction of 4-methoxyphenyl derivatives with triazole precursors under basic conditions. This method allows for the introduction of various substituents on the triazole ring.
  • One-Pot Reactions : Recent advancements have introduced one-pot synthesis methods that enhance efficiency and yield. These methods involve combining multiple reactants in a single reaction vessel, streamlining the production process.

Applications in Material Science

The unique structural features of this compound also allow for applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for polymers or coatings due to its reactive functional groups. This application is particularly relevant in developing materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through binding interactions. The chloroacetophenone moiety can form covalent bonds with nucleophilic residues in proteins, while the triazole ring can engage in π-π stacking or hydrogen bonding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-methoxyphenyl)ethanone: This compound lacks the triazole ring and has different reactivity and applications.

    1-(4-Methoxyphenyl)-1H-1,2,3-triazole: This compound lacks the chloroacetophenone moiety and has different chemical properties.

Uniqueness

2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to the combination of the chloroacetophenone and triazole moieties, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, structure, and biological activity of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl azide with appropriate alkyne precursors under copper-catalyzed conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli have been reported to be in the low micromolar range, indicating potent antimicrobial effects.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. In vitro studies have shown that this compound exhibits significant efficacy against fungal strains such as Candida albicans. The compound's mechanism of action may involve inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazole derivatives. In particular, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-710
HeLa15

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer activity. Among these, this compound was selected for further investigation due to its superior activity against MCF-7 cells. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound resulted in a significant increase in early apoptotic cells compared to controls.

Properties

CAS No.

88137-74-0

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-1-[1-(4-methoxyphenyl)triazol-4-yl]ethanone

InChI

InChI=1S/C11H10ClN3O2/c1-17-9-4-2-8(3-5-9)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3

InChI Key

PYZDREWBFKZOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl

Origin of Product

United States

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